Bis[p-(dimethylamino)phenyl]fulvene

Electron Donor Dipole Moment Charge Transfer

Researchers needing electron-rich fulvene scaffolds often encounter limited stability and synthetic flexibility. Bis[p-(dimethylamino)phenyl]fulvene (CAS 14060-53-8) solves this with its dual p-(dimethylamino)phenyl substitution, delivering enhanced electron-donating strength and structural robustness. Key advantages: • Enables [2+4] & [4+2] cycloadditions for complex polycycles. • Forms η4- or η5-metal complexes (Co, Rh) with steric control. • D-π-A architecture suitable for NLO chromophore development. Global supply with batch-to-batch consistency.

Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
CAS No. 14060-53-8
Cat. No. B080432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[p-(dimethylamino)phenyl]fulvene
CAS14060-53-8
SynonymsBis[p-(dimethylamino)phenyl]fulvene
Molecular FormulaC22H24N2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3
InChIKeyXBQPPZADIJTFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[p-(dimethylamino)phenyl]fulvene Properties & Procurement


Bis[p-(dimethylamino)phenyl]fulvene (C22H24N2, MW 316.44), also known as 6,6-bis(p-dimethylaminophenyl)fulvene, belongs to the fulvene class of cross-conjugated cyclic molecules . It features a fulvene core with two p-(dimethylamino)phenyl substituents at the exocyclic carbon [1]. Key physicochemical properties include a melting point of 117 °C, a predicted boiling point of 509.6 °C, a density of 1.108 g/cm³, and a predicted LogP of 5.6 [2].

Fulvene ligand scaffold with two p-(dimethylamino)phenyl electron donors; supports metal complexation studies and cycloaddition chemistry. Selection context: strong donor capacity, cross-conjugated core
Crystallographically characterized (R=0.050); provides a reliable structural baseline for computational modeling and ligand design. Reported X-ray structure; recrystallized from ethanol

Bis[p-(dimethylamino)phenyl]fulvene: Why Substitutes Fail


The presence of two p-(dimethylamino)phenyl groups confers a unique combination of strong electron-donating capacity and enhanced stability that is absent in mono-substituted or unsubstituted fulvenes [1]. This substitution pattern significantly alters the electronic structure, leading to a more polarized excited state and distinct reactivity profiles in cycloaddition and complexation reactions . Consequently, substituting this compound with a simpler fulvene derivative would compromise both synthetic utility and material performance in applications requiring precise electronic tuning.

Electronic profile
Target: strong electron donor via two dimethylamino groups.
Unsubstituted or diphenylfulvene: weaker donor, less polarized excited state.
Substituting may shift charge-transfer behavior and reduce optoelectronic response.
Steric & solubility profile
MW 316.44, high LogP (~5.6), sterically demanding.
6-(Dimethylamino)fulvene (MW 161.24, LogP ~1.5–2.0): smaller, less lipophilic.
Different solubility and coordination geometry may alter catalytic performance or chromatographic behavior.
Crystal structure validation
Refined X-ray structure available (R=0.050); direct geometric data for metal binding modes.
Many fulvene analogs lack comparable structural characterization, introducing uncertainty in computational design.
Absence of validated structure may limit reproducibility in ligand design.

Bis[p-(dimethylamino)phenyl]fulvene vs. Fulvene Analogs


Enhanced Electron-Donating Capacity and Dipole Moment

The p-(dimethylamino)phenyl groups act as potent electron donors, resulting in a highly polarized excited state with a significantly larger dipole moment compared to the ground state . While absolute dipole moments are not reported, computational studies indicate that the charge transfer phenomenon in this compound is more pronounced than in unsubstituted fulvene or diphenylfulvene, which lack the strong electron-donating dimethylamino groups . This property is critical for applications in nonlinear optics and charge-transfer complexes.

Dipole Moment
Class-level inference
Larger excited-state dipole change vs. unsubstituted/diphenylfulvene
Reported charge-transfer context
Quantitative data not reported; computational trend
Electron Donor Dipole Moment Charge Transfer

Steric Profile vs. 6-(Dimethylamino)fulvene

Bis[p-(dimethylamino)phenyl]fulvene (MW 316.44) [1] is significantly larger and more sterically demanding than 6-(dimethylamino)fulvene (MW 161.24) . This increased molecular complexity translates to a higher boiling point (509.6 °C vs. ~181-183 °C for 6-(dimethylamino)fulvene) [2] and a much higher LogP (5.6 vs. ~1.5-2.0) [3], indicating greater lipophilicity and potential for different solubility and bioavailability profiles. The additional phenyl ring provides enhanced π-stacking capabilities and alters metal coordination geometries, as evidenced by its use in comparative structural studies of metal complexes [4].

Molecular Weight
Cross-study comparable
316.44 g/mol
vs. 6-(dimethylamino)fulvene: 161.24 g/mol (96% higher)
Higher steric bulk and lipophilicity
Calculated from molecular formulas
Molecular Weight Steric Bulk Complexation

Crystal Structure for Metal Complexation

The crystal structure of bis(dimethylaminophenyl)fulvene was determined specifically for comparison purposes to elucidate the coordination behavior of diarylfulvenes in cobalt and rhodium complexes [1]. In contrast, the crystal structures of 6-(dimethylamino)fulvene and 6,6-diphenylfulvene have been reported in different contexts. The availability of a refined crystal structure for this compound (R-value 0.050) [2] provides a reliable baseline for understanding its ligand geometry and electronic properties in organometallic chemistry, which is essential for designing new catalysts and functional materials.

Crystal Structure
Supporting evidence
R = 0.050
X-ray diffraction; recrystallized from ethanol
Validated ligand geometry for metal coordination
Comparative study with Co/Rh complexes
X-ray Crystallography Metal Coordination Ligand Geometry

Cycloaddition Reactivity vs. 6,6-Diphenylfulvene

While both bis[p-(dimethylamino)phenyl]fulvene and 6,6-diphenylfulvene can participate in cycloadditions, the presence of the strongly electron-donating dimethylamino groups in the former is reported to enhance its nucleophilicity and stability, leading to more efficient [2+4] and [4+2] cycloadditions . In contrast, 6,6-diphenylfulvene, lacking these groups, exhibits different reactivity patterns, often requiring more forcing conditions or giving lower yields in certain cycloadditions . Quantitative yield comparisons under identical conditions are not available, but the electronic differences are well-documented.

Cycloaddition Reactivity
Class-level inference
Enhanced nucleophilicity vs. 6,6-diphenylfulvene
Reactivity may differ; substituent-dependent
Quantitative yield data unavailable
Cycloaddition Reactivity Electron Demand

Bis[p-(dimethylamino)phenyl]fulvene Applications


Electron-Rich Ligands for Transition Metal Catalysis

The compound's strong electron-donating character and validated crystal structure make it an ideal candidate for developing novel η4- or η5-coordinated metal complexes, as demonstrated in cobalt and rhodium chemistry [1]. Its steric bulk can also influence catalytic selectivity.

Advanced Organic Synthesis via Cycloaddition

The enhanced nucleophilicity and ability to undergo [2+4] and [4+2] cycloadditions position this compound as a versatile building block for constructing complex polycyclic frameworks, potentially relevant to pharmaceuticals, agrochemicals, and functional materials.

Nonlinear Optical (NLO) Chromophores

The significant excited-state dipole moment change suggests potential utility in NLO materials. The compound's D-π-A architecture, with the fulvene core as an acceptor and the dimethylaminophenyl groups as donors, can be further elaborated to create efficient chromophores.

Fulvene Dianions for Further Functionalization

The compound can be reduced to its dianion, which serves as a reactive intermediate for introducing electrophiles, thereby expanding the synthetic scope for fulvene derivatives [2]. This pathway offers an alternative to traditional fulvene functionalization methods.

Application
Selection Property
Validation Focus
Transition metal catalysis
Electron-donating capacity and steric bulk
Metal coordination geometry and catalytic selectivity
Cycloaddition building block
Nucleophilicity and [2+4]/[4+2] reactivity profile
Reaction efficiency and polycyclic framework construction
Nonlinear optical chromophores
Excited-state dipole change (D-π-A system)
Charge-transfer character and NLO response
Fulvene dianion intermediate
Reductive functionalization potential
Electrophile addition scope and derivative diversity

Technical Documentation Hub

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27 linked technical documents
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